N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Tetrahydropyran Ring: The initial step involves the condensation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride with hydrazine hydrate, leading to the formation of disubstituted hydrazides.
Cyclization: The hydrazides undergo cyclization to form symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the tetrahydropyran ring can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and anti-inflammatory properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methanamine: Shares the tetrahydropyran and methoxyphenyl groups but lacks the benzamide and tetrazole moieties.
N-(4-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)carbamoyl)phenyl)furan-2-carboxamide: Similar structure with a furan ring instead of a tetrazole.
Uniqueness
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to the combination of its tetrahydropyran, methoxyphenyl, benzamide, and tetrazole moieties.
Properties
Molecular Formula |
C22H25N5O3 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C22H25N5O3/c1-16-24-25-26-27(16)19-5-3-4-17(14-19)21(28)23-15-22(10-12-30-13-11-22)18-6-8-20(29-2)9-7-18/h3-9,14H,10-13,15H2,1-2H3,(H,23,28) |
InChI Key |
MANNWEMKVXCKBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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